
N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide is a complex peptide derivative Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide likely involves multiple steps of peptide coupling reactions. These reactions typically use reagents such as carbodiimides (e.g., EDC or DCC) and coupling agents like HOBt or HOAt to facilitate the formation of peptide bonds. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of such complex peptides may involve solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is efficient and scalable, making it suitable for producing large quantities of peptides for research and pharmaceutical applications.
化学反応の分析
Types of Reactions
N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide may undergo various chemical reactions, including:
Oxidation: This reaction could modify specific amino acid residues, potentially altering the compound’s activity.
Reduction: Reduction reactions might be used to protect or deprotect functional groups during synthesis.
Substitution: Substitution reactions could introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, pH adjustments, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide structure. For example, oxidation might yield sulfoxides or sulfonates, while substitution could introduce new side chains or functional groups.
科学的研究の応用
N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide may have several scientific research applications, including:
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: Investigating its role in biological processes and interactions with proteins or enzymes.
Medicine: Potential therapeutic applications, such as drug delivery systems or as a bioactive peptide.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects might involve binding to these targets, altering their activity, or modulating signaling pathways.
類似化合物との比較
Similar Compounds
Similar compounds might include other peptide derivatives with comparable structures, such as:
- N-Acetylglycylglycyl-L-ornithylglycylglycinamide
- N-Acetylglycylglycyl-N~5~-(methylidene)-L-ornithylglycylglycinamide
Uniqueness
N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide’s uniqueness lies in its specific sequence and functional groups, which may confer distinct properties and applications compared to other peptides.
特性
CAS番号 |
201488-48-4 |
|---|---|
分子式 |
C16H29N9O6 |
分子量 |
443.46 g/mol |
IUPAC名 |
(2S)-2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C16H29N9O6/c1-9(26)21-6-12(28)23-8-14(30)25-10(3-2-4-20-16(18)19)15(31)24-7-13(29)22-5-11(17)27/h10H,2-8H2,1H3,(H2,17,27)(H,21,26)(H,22,29)(H,23,28)(H,24,31)(H,25,30)(H4,18,19,20)/t10-/m0/s1 |
InChIキー |
DIPJNWNJXOETCA-JTQLQIEISA-N |
異性体SMILES |
CC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)N |
正規SMILES |
CC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,10-Dimethyl-11-oxabicyclo[8.1.0]undec-6-en-5-one](/img/structure/B12580984.png)
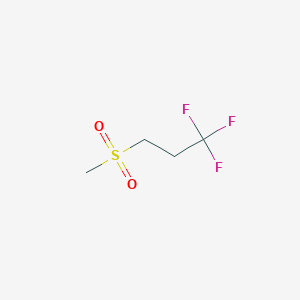
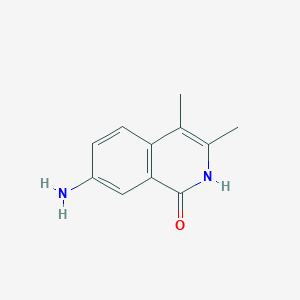
![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12581012.png)
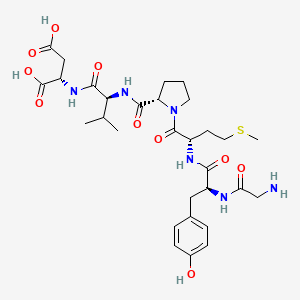
![(E)-3-[bis(prop-2-enyl)amino]-2-cyano-3-methylsulfanylprop-2-enamide](/img/structure/B12581018.png)
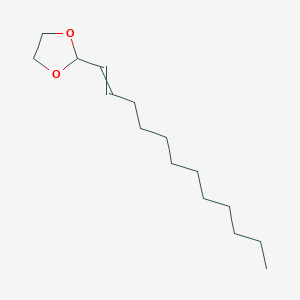
![Cyclohexanone, 2-[4-(dimethylamino)phenyl]-](/img/structure/B12581032.png)
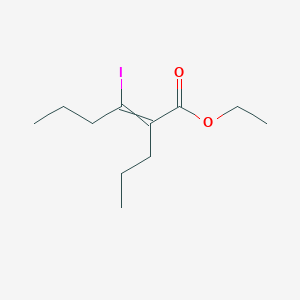
![Trimethyl{2-[(prop-2-en-1-yl)sulfanyl]phenyl}stannane](/img/structure/B12581057.png)
![4-(4-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12581065.png)
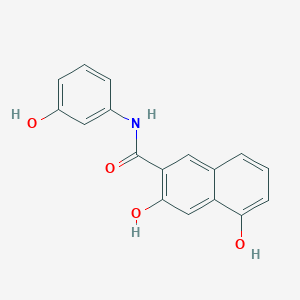
![4-Pyridinecarbonitrile,2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoro-3-pyridinyl)-4,5-dihydro-4-methyl-1H-imidazol-2-yl]-](/img/structure/B12581073.png)
